molecular formula C6H9ClN2S B2873865 2-Tert-butyl-5-chloro-1,3,4-thiadiazole CAS No. 77822-86-7

2-Tert-butyl-5-chloro-1,3,4-thiadiazole

Cat. No. B2873865
CAS RN: 77822-86-7
M. Wt: 176.66
InChI Key: WXRKAOGJPGTSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid . It is soluble in organic solvents and has an antioxidant effect . It can be used as a reaction system catalyst . It is also known to inhibit the corrosion of brass in sea water samples .


Molecular Structure Analysis

The molecular formula of 2-Tert-butyl-5-chloro-1,3,4-thiadiazole is C6H9ClN2S . Its molecular weight is 176.67 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid . It is soluble in organic solvents . Its melting point is 183-187 °C (lit.) . The molecular formula is C6H9ClN2S and the molecular weight is 176.67 g/mol .

Scientific Research Applications

Medicinal Chemistry

The thiadiazole scaffold, to which 2-Tert-butyl-5-chloro-1,3,4-thiadiazole belongs, is recognized for its broad spectrum of biological activities. It has been utilized in the development of compounds with antifungal, antiviral, insecticidal, anticancer, and plant activator properties . Specifically, derivatives of 1,3,4-thiadiazole have shown potential as anticonvulsant agents , highlighting the compound’s significance in medicinal chemistry.

Pharmacology

In pharmacology, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, these derivatives have been assessed for their antifungal properties, particularly against Candida albicans . The interaction of these molecules with calf thymus DNA (CT-DNA) has also been investigated, which is crucial for understanding their mechanism of action at the molecular level .

Pharmaceutics

In the realm of pharmaceutics, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been employed in the preparation of complex molecules such as bis(thiadiazolo)triazinium chloride and dihydroxythiobenzamide . These compounds could potentially be used in drug formulations or as pharmacological tools.

Industrial Applications

Industrially, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole exhibits an antioxidant effect and can act as a catalyst in reaction systems . It has been noted to react with copper to form a red solution, indicating its potential use in chemical processes involving metal interactions .

Environmental Applications

From an environmental perspective, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole has been identified as an inhibitor of brass corrosion in seawater samples . This property is particularly valuable for the protection of marine infrastructure and equipment.

Agricultural Applications

Although direct references to agricultural applications of 2-Tert-butyl-5-chloro-1,3,4-thiadiazole were not found, the thiadiazole derivatives are known to possess cytotoxic properties . Such properties could be harnessed in the development of new pesticides or herbicides, contributing to the control of pests and diseases in agriculture.

properties

IUPAC Name

2-tert-butyl-5-chloro-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRKAOGJPGTSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-chloro-1,3,4-thiadiazole

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